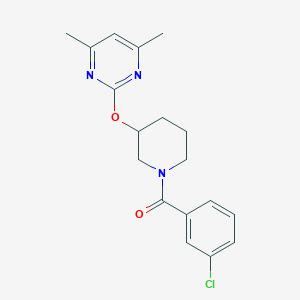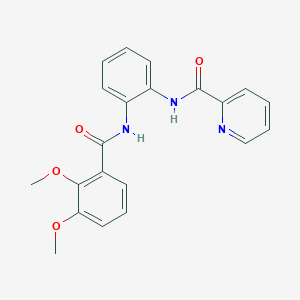
2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” is likely a halogenated aromatic compound, given its name. These types of compounds are often used in organic synthesis and can be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” would likely involve two phenyl rings connected by an oxygen atom (phenoxy), with chlorine and fluorine substituents on one ring and a fluorine substituent and an aldehyde group on the other .Chemical Reactions Analysis
Again, while specific reactions involving “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” are not available, similar compounds can undergo a variety of reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and reactions involving the aldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence properties like solubility, melting point, boiling point, etc .Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT) and Sono-Photodynamic Therapy (SPDT)
This compound has been utilized in the synthesis of zinc phthalocyanine/graphene oxide composites . These composites exhibit significant potential in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) , which are advanced treatments for cancer . The compound’s ability to generate singlet oxygen when exposed to light or ultrasound makes it a promising candidate for therapeutic applications.
Material Science
In material science, “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” is involved in the preparation of graphene oxide composites . These materials are studied for their photo-activity and sono-photochemical properties , which are crucial for developing new materials with advanced functionalities .
Environmental Science
The compound’s derivatives are being explored for their environmental applications, particularly in the removal of pollutants and environmental remediation . Its chemical properties could be harnessed to develop more efficient methods for cleaning up environmental contaminants .
Agriculture
In agriculture, research is being conducted to understand the potential use of this compound as a growth regulator or herbicide . Its molecular structure could interact with plant hormones or growth factors, influencing plant growth and development .
Industrial Uses
“2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” may find applications in various industrial processes, such as the synthesis of polymers or coatings . Its properties could improve the durability or functionality of industrial materials .
Analytical Chemistry
In analytical chemistry, the compound can be used as a reagent or building block for synthesizing more complex molecules. It could play a role in developing new analytical methods or enhancing existing ones .
Safety And Hazards
Direcciones Futuras
The future directions for research or applications involving “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” would depend on the field. In pharmaceuticals, future directions might involve improving the compound’s efficacy or reducing side effects. In materials science, future research might focus on finding new applications for the compound .
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-5-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQGTJMDAIFJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2607568.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2607569.png)
![3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine](/img/structure/B2607572.png)
![1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2607573.png)
![3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2607574.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B2607575.png)


![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2607582.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)
![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2607584.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2607588.png)
